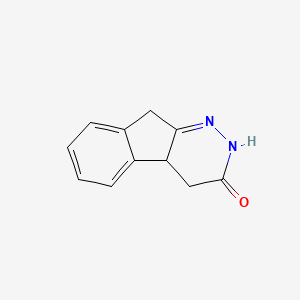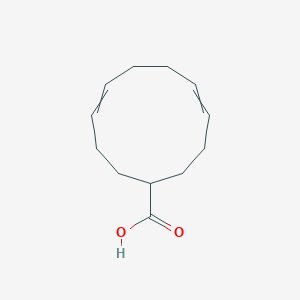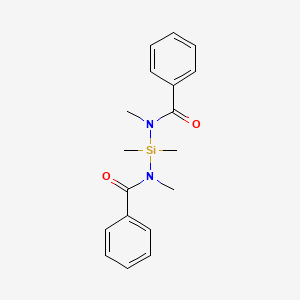
N,N'-(Dimethylsilanediyl)bis(N-methylbenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide): is a chemical compound that features a silicon atom bonded to two nitrogen atoms, each of which is further bonded to a methyl group and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) typically involves the reaction of dimethyldichlorosilane with N-methylbenzamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The general reaction scheme is as follows:
(CH3)2SiCl2+2N-methylbenzamide→N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide)+2HCl
Industrial Production Methods: In an industrial setting, the production of N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions and optimize the reaction parameters for maximum yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) can undergo oxidation reactions, particularly at the silicon center, leading to the formation of silanol or siloxane derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which may target the carbonyl groups of the benzamide moieties.
Substitution: The silicon center can participate in substitution reactions, where the dimethyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Reduced benzamide derivatives.
Substitution: Halogenated silicon compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) is used as a precursor in the synthesis of organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound’s ability to form stable complexes with biomolecules makes it useful in the study of protein-silicon interactions and the development of silicon-based biomaterials.
Medicine: Research is ongoing into the potential use of N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) in drug delivery systems, where its unique structural properties may enhance the stability and bioavailability of therapeutic agents.
Industry: In the industrial sector, this compound is explored for its applications in the production of high-performance polymers and coatings, where its silicon content can impart desirable properties such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) exerts its effects is primarily through its ability to interact with various molecular targets. The silicon center can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a range of chemical reactions. The benzamide groups can engage in hydrogen bonding and π-π interactions, further influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
N,N’-(Dimethylsilanediyl)bis(N-ethylacetamide): Similar in structure but with ethyl groups instead of methyl groups.
N,N’-(Dimethylsilanediyl)bis(N-methylacetamide): Similar but with acetamide groups instead of benzamide groups.
Uniqueness: N,N’-(Dimethylsilanediyl)bis(N-methylbenzamide) is unique due to the presence of benzamide groups, which provide additional aromaticity and potential for π-π interactions. This can enhance its stability and reactivity compared to similar compounds with simpler amide groups.
Eigenschaften
CAS-Nummer |
95686-83-2 |
|---|---|
Molekularformel |
C18H22N2O2Si |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
N-[[benzoyl(methyl)amino]-dimethylsilyl]-N-methylbenzamide |
InChI |
InChI=1S/C18H22N2O2Si/c1-19(17(21)15-11-7-5-8-12-15)23(3,4)20(2)18(22)16-13-9-6-10-14-16/h5-14H,1-4H3 |
InChI-Schlüssel |
GRFBROCYALFIFK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C(=O)C1=CC=CC=C1)[Si](C)(C)N(C)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)

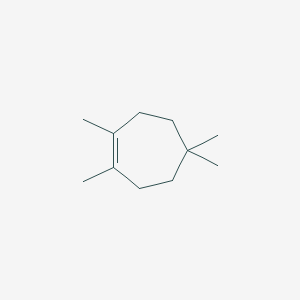
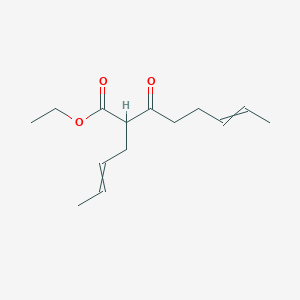
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)

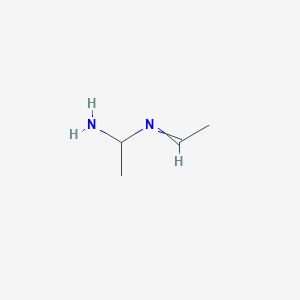

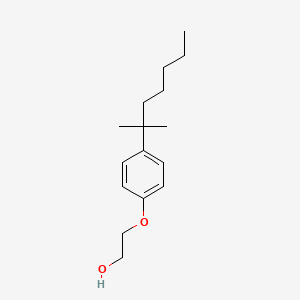

![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)
